N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is a complex organic compound classified under the pyrazolopyrimidine class. This compound is notable for its potential applications in scientific research due to its unique molecular structure and biological properties. The molecular formula of this compound is with a molecular weight of approximately 449.5 g/mol .
The synthesis of N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide involves several steps that typically include the formation of the pyrazolopyrimidine core followed by functionalization with various substituents.
The molecular structure of N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide can be represented in various formats:
COc1ccc(cc1NC(=O)Cn1c(=O)n(Cc2ccc(cc2)F)c(=O)c2c1cn(n2)C)OC
This structure features a pyrazolo[4,3-d]pyrimidine core substituted with various functional groups that enhance its chemical reactivity and potential biological activity .
N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide can participate in several chemical reactions:
These reactions are essential for understanding the compound's reactivity and potential pathways for further derivatization or degradation in biological systems.
The mechanism of action for N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide is not fully elucidated but is hypothesized to involve:
Further research is necessary to fully characterize the mechanism by which this compound exerts its biological effects.
The physical and chemical properties of N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide include:
These properties are critical for determining the compound's suitability for various applications in research.
N-(2,5-dimethoxyphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide has potential applications in:
The unique structural features of this compound make it a valuable candidate for further exploration in medicinal chemistry and related fields .
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0